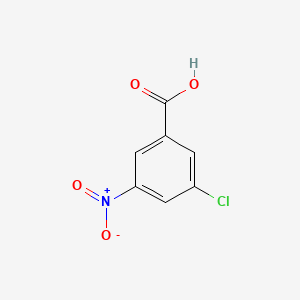

3-Chloro-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQAJBKACBLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278110 | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-36-7 | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-5-nitrobenzoic acid (CAS No. 34662-36-7), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis and reactivity, key applications, and essential safety information. Detailed experimental protocols and workflow diagrams are included to support laboratory research and development.

Core Properties and Data

This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a nitro group, which are strongly electron-withdrawing, significantly influences the molecule's reactivity and physical characteristics.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 34662-36-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄ClNO₄ | [1][2][5] |

| Molecular Weight | 201.56 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale brown or yellow solid | [5] |

| Melting Point | 140-148 °C | [5] |

| Boiling Point | 351.1 °C (Calculated) | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile. | N/A |

| Predicted XlogP | 2.0 | [2] |

Safety and Hazard Information

Proper handling of this compound is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Category | GHS Hazard Statement |

| Acute Oral Toxicity | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis and Reactivity

Synthesis Workflow

The primary industrial synthesis of this compound involves the electrophilic nitration of 3-chlorobenzoic acid. This process requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of pharmaceuticals and agrochemicals. Its utility stems from the reactivity conferred by its constituent functional groups: a carboxylic acid, a chloro group, and a nitro group. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and analytical methods. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₄ | [1][2][3] |

| Molecular Weight | 201.56 g/mol | [1][3] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 140-148 °C | [3] |

| Boiling Point | 351.1 °C (calculated) | |

| Solubility | Limited solubility in water; soluble in polar organic solvents like acetonitrile (B52724) and dimethyl sulfoxide. | Benchchem |

Spectroscopic Data

| Technique | Key Observations | Source(s) |

| Proton NMR (¹H NMR) | Aromatic protons exhibit downfield shifts due to the deshielding effects of the chloro and nitro substituents. Three distinct aromatic signals are expected. | Benchchem |

| Carbon-13 NMR (¹³C NMR) | The carboxylic acid carbon typically appears around 165-170 ppm. Aromatic carbons bearing the chloro and nitro groups are significantly deshielded (125-150 ppm). | Benchchem |

| Infrared (IR) Spectroscopy | Broad absorption for the carboxylic acid O-H stretch (2500-3300 cm⁻¹), a strong carbonyl (C=O) stretch (1700-1720 cm⁻¹), and characteristic asymmetric and symmetric stretches for the nitro group (around 1520 and 1350 cm⁻¹, respectively). | Benchchem |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 201. Common fragmentation patterns include the loss of the carboxyl group (m/z 157) and the nitro group (m/z 156). | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a beaker placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature at 0 °C.

-

Continue stirring the acid mixture for 5 minutes at 0 °C.

-

In small portions, add 3-chlorobenzoic acid to the nitrating mixture over a period of 5 minutes.

-

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring for 1 hour to ensure the completion of the reaction.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of crude this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to obtain a white to pale brown solid.

-

Dry the purified product in a vacuum oven.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Ethanol (B145695), Acetone, Dichloromethane, 5% aqueous Sodium Hydroxide (B78521) (NaOH), 5% aqueous Hydrochloric Acid (HCl)

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously shake or vortex each test tube for 30 seconds.

-

Allow the tubes to stand and observe whether the solid has dissolved completely, partially, or not at all.

-

For the tubes containing aqueous NaOH and HCl, observe any reaction (e.g., effervescence) and note the solubility. The increased solubility in aqueous NaOH is indicative of the acidic nature of the carboxylic acid group, which forms a water-soluble sodium salt.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Distilled water (deionized and boiled to remove CO₂)

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a beaker. A co-solvent like ethanol may be used if the compound's water solubility is low, but this will yield an apparent pKa (pKa*).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution, ensuring the electrode tip does not contact the stir bar.

-

Begin stirring the solution gently.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.05 mL) to accurately determine the equivalence point.

-

Continue adding titrant until the pH plateaus in the basic region.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of significant interest in pharmaceutical and agrochemical research.

Core Molecular and Physical Properties

This compound is a substituted aromatic carboxylic acid. The benzene (B151609) ring is functionalized with a chlorine atom, a nitro group, and a carboxylic acid group at positions 3, 5, and 1, respectively.[1] This substitution pattern, particularly the presence of the electron-withdrawing chloro and nitro groups, significantly influences the chemical reactivity of the molecule, especially the acidity of the carboxylic acid.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol [2][3] |

| CAS Number | 34662-36-7[1][2][4] |

| Appearance | Pale brown solid[4] |

| Melting Point | 140-148 °C[4] |

| Boiling Point | 351.1 °C[2] |

| IUPAC Name | This compound[3] |

| InChI Key | YLQAJBKACBLUCM-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)O[3] |

Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of 3-chlorobenzoic acid. The following protocol provides a detailed methodology for this key experiment.

Synthesis of this compound via Nitration

Objective: To synthesize this compound by the electrophilic aromatic substitution (nitration) of 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Cold water

-

Stirring apparatus

-

Reaction flask (round-bottom flask)

-

Dropping funnel

-

Filtration apparatus (Buchner funnel, filter paper)

Methodology:

-

Under cooling conditions in an ice bath, slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid in a reaction flask. Maintain stirring for 5 minutes at 0 °C to form the nitrating mixture.[2]

-

In batches over 5 minutes, add 3 g of 3-chlorobenzoic acid to the stirred nitrating mixture.[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[2] The reaction temperature is typically maintained between 30°C and 40°C to ensure selective nitration at the 5-position.[1]

-

Upon completion of the reaction, slowly pour the reaction mixture into ice-cooled water.[2] This will cause the solid product to precipitate.

-

Collect the precipitated solid by filtration using a Buchner funnel.[2]

-

Thoroughly wash the collected solid with cold water to remove any residual acid.[2]

-

The resulting product is a white solid of this compound.[2]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its functional groups allow for a range of chemical transformations, making it a valuable building block in the development of new pharmaceuticals and agrochemicals.[4] Specifically, it is a key precursor in the synthesis of certain anti-inflammatory and analgesic drugs.[4] In the field of agrochemicals, it is utilized in the formulation of some herbicides and pesticides.[4] The reactivity of this compound, stemming from its unique electronic structure, makes it a subject of ongoing research for the creation of novel biologically active compounds.

References

Synthesis of 3-Chloro-5-nitrobenzoic Acid from 3-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative and spectroscopic data.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and specialty chemicals.[1] Its synthesis from 3-chlorobenzoic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The directing effects of the chloro and carboxylic acid substituents on the benzene (B151609) ring guide the incoming nitro group to the 5-position. Careful control of reaction conditions is crucial to ensure high yield and purity of the desired product.

Reaction and Mechanism

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic ring of 3-chlorobenzoic acid. The chlorine atom and the carboxylic acid group are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the position that is meta to both substituents, which is the 5-position.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Beaker

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

pH indicator paper or pH meter

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid while cooling the mixture in an ice bath.[2] Maintain the temperature at 0°C and stir for 5 minutes.[2]

-

Reaction Setup: In a separate beaker or flask, place 3 g of 3-chlorobenzoic acid.[2]

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the 3-chlorobenzoic acid in batches over a period of 5 minutes, while continuously stirring and maintaining the reaction temperature below 10°C in an ice bath.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[2]

-

Product Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A white solid precipitate of this compound will form.[2]

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2] Wash the solid thoroughly with cold water to remove any residual acid.[2]

-

Drying: Dry the purified product, for example, in a desiccator or a low-temperature oven.

Purification

The crude this compound can be further purified by recrystallization.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals to obtain the pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-chlorobenzoic acid | [2] |

| Amount of Starting Material | 3 g | [2] |

| Nitrating Agents | Concentrated H₂SO₄, Concentrated HNO₃ | [2][3] |

| Volume of H₂SO₄ | 12 mL | [2] |

| Volume of HNO₃ | 1.6 mL | [2] |

| Reaction Temperature | 0°C to room temperature | [2] |

| Reaction Time | 1 hour | [2] |

| Product Yield | 2.65 g | [2] |

| Theoretical Yield | ~3.86 g | - |

| Percent Yield | ~68.6% | - |

| Purity (Industrial Process) | ~92% (Nitration step) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Three distinct aromatic signals for the protons at positions 2, 4, and 6. |

| ¹³C NMR | Carboxylic acid carbon signal around 165-170 ppm. Aromatic carbons with chloro and nitro groups show significant deshielding (125-150 ppm).[3] |

| IR Spectroscopy | Carboxylic acid C=O stretch: ~1700 cm⁻¹. Nitro group N-O stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 201.[3] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts.

-

Always add acid to water, not the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice water.

Conclusion

The synthesis of this compound from 3-chlorobenzoic acid is a well-established and efficient method. By carefully controlling the reaction parameters, particularly the temperature, a good yield of the desired product can be obtained. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 3-Chloro-5-nitrobenzoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 3-Chloro-5-nitrobenzoic acid. This compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1] A thorough understanding of its synthesis mechanism, regioselectivity, and experimental parameters is crucial for optimizing its production and leveraging its properties in medicinal chemistry and materials science.

The Core Mechanism: Nitration of 3-Chlorobenzoic Acid

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The mechanism proceeds through three primary stages: generation of the electrophile, electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity.[2][3]

Step 1: Generation of the Nitronium Ion Electrophile

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][4]

Caption: Generation of the nitronium ion electrophile.

Step 2 & 3: Electrophilic Attack, Regioselectivity, and Aromatization

The crucial aspect of this synthesis is the regioselectivity—determining where the nitro group will substitute on the 3-chlorobenzoic acid ring. This is governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the chlorine atom (-Cl).

-

Carboxylic Acid Group (-COOH): This is a moderately deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.[5][6][7] It directs incoming electrophiles to the positions meta to itself (C3 and C5).

-

Chlorine Atom (-Cl): Halogens are a unique class. They are weakly deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate.[5][6][8] The chlorine at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The substitution occurs at the C5 position. This position is meta to the strongly deactivating carboxylic acid group and also meta to the chlorine atom. While chlorine is an ortho, para-director, attack at its ortho (C2, C4) and para (C6) positions is disfavored. This is because these positions are simultaneously ortho or para to the powerful meta-directing -COOH group, making them highly deactivated. The C5 position is the least deactivated position on the ring that is strongly favored by the primary directing group (-COOH).

The attack by the nitronium ion at C5 forms a resonance-stabilized carbocation intermediate, the sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts the proton from the C5 carbon, collapsing the intermediate and restoring the ring's aromaticity to yield the final product, this compound.[2][9]

Caption: Synthesis of this compound via nitration.

The stability of the sigma complex intermediate dictates the reaction's regiochemistry. An analysis of the resonance structures for attack at different positions reveals why C5 is favored. For instance, attack at C4 (ortho to -Cl, meta to -COOH) would place a partial positive charge on C3, which is directly attached to the electronegative chlorine, a destabilizing interaction. Attack at C5 avoids placing the positive charge adjacent to either of the electron-withdrawing groups, resulting in a more stable (or less unstable) intermediate compared to other possibilities.

Caption: Logical flow of the electrophilic attack and aromatization steps.

Experimental Protocol

The following is a generalized laboratory procedure for the nitration of a substituted benzoic acid, adapted from established methods.[1][4][10]

Caution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Equipment:

-

3-Chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice (crushed) and distilled water

-

Erlenmeyer flasks or beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask for vacuum filtration

-

Filter paper

Procedure:

-

Preparation of Reaction Mixture: In a 250 mL Erlenmeyer flask, add 25 mL of concentrated H₂SO₄. Place the flask in an ice bath and cool to below 5°C with magnetic stirring.

-

Substrate Addition: Slowly and portion-wise, add 10.0 g of 3-chlorobenzoic acid to the cold sulfuric acid. Continue stirring in the ice bath until all the solid has dissolved. Maintain the temperature below 10°C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 8.0 mL of concentrated HNO₃ to 8.0 mL of concentrated H₂SO₄. Cool this mixture in a separate ice bath.

-

Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-chlorobenzoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 5°C and 15°C.[11] A typical temperature range for selective nitration is 30°C to 40°C, but lower temperatures can improve selectivity.[1]

-

Reaction Completion: After the addition is complete (typically takes 30-60 minutes), allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour to ensure the reaction goes to completion.

-

Quenching and Precipitation: Carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with vigorous stirring. The crude this compound will precipitate as a yellowish solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acid.

-

Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A low-temperature oven may be used. The final product is typically a yellow or brown solid.[12]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

| 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO₃ | High Temp. | 94% | [13] |

| Methyl Benzoate | Conc. HNO₃ / H₂SO₄ | 5 - 15 | 81 - 85% | [11] |

| p-Chlorobenzoic Acid | Mixed Acid | 53 - 57 | "Theoretical" | [14] |

| Benzoic Acid | Mixed Acid | 53 - 57 | >110% (crude) | [14] |

*Mixed acid composition: 20.32% HNO₃, 25.84% SO₃, 53.84% H₂SO₄.[14]

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a well-defined process where regioselectivity is predictably controlled by the electronic properties of the existing substituents. The meta-directing influence of the carboxylic acid group is the dominant factor, guiding the incoming nitronium ion to the C5 position. By carefully controlling experimental conditions, particularly temperature, high yields of the desired product can be achieved. This makes the reaction a reliable and essential tool for producing this key intermediate for applications in pharmaceutical and chemical industries.

References

- 1. This compound | 34662-36-7 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 9. homework.study.com [homework.study.com]

- 10. webassign.net [webassign.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CAS 34662-36-7|3-Chloro-5-Nitro-Benzoic Acid [rlavie.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

The Solubility of 3-Chloro-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-5-nitrobenzoic Acid

This compound (CAS No: 34662-36-7) is a halogenated nitrobenzoic acid derivative. Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on a benzene (B151609) ring, imparts specific physicochemical properties that are crucial for its application in various fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is paramount for process development, formulation, and quality control.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol [2] |

| Appearance | Pale brown solid[1] |

| Melting Point | 140-148 °C[1] |

| CAS Number | 34662-36-7[2] |

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents. This is attributed to the presence of the polar carboxylic acid and nitro functional groups. Solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) are noted as suitable for dissolving this compound.[2] Conversely, its solubility in water is limited due to the hydrophobic nature of the chlorinated aromatic ring.[2]

Quantitative Solubility Data (Comparative)

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures could not be located. However, to provide a valuable point of reference for researchers, the following tables present the experimentally determined solubility of the closely related compound, 3-nitrobenzoic acid , in several common organic solvents. It is crucial to note that while structurally similar, the presence of the chlorine atom in this compound will influence its solubility, and therefore, these values should be used as an estimation and for comparative purposes only.

The solubility of 3-nitrobenzoic acid generally increases with temperature in the tested solvents.[3]

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Solvents (mol/L) [3]

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |

| 273.15 | 0.1638 | 0.034 | 0.6847 | 1.611 | - | 0.1032 | 0.0019 |

| 283.15 | 0.64 | 0.1688 | 0.507 | 0.45 | 0.4675 | - | 0.0028 |

| 293.15 | 3.1812 | 1.5018 | 0.9474 | 1.974 | 0.2547 | - | 0.0042 |

| 303.15 | 3.606 | 1.7218 | 0.8985 | 1.334 | 0.6881 | - | 0.0063 |

| 313.15 | - | - | 1.956 | 2.987 | 5.104 | 1.191 | 0.0091 |

| 323.15 | 4.92 | 2.7884 | 1.5225 | 3.119 | - | 1.2733 | 0.0126 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following are detailed methodologies for commonly used techniques to determine the solubility of solid compounds like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Gravimetric Method

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a known amount of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis of the supernatant.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials or weighing dishes

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a precisely known mass or volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured solubility becomes constant.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature of the samples during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a compatible filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed, dry container. Determine the mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant mass of the solid residue (this compound) is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Vis range, which is the case for nitroaromatic compounds like this compound.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Apparatus and Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

This compound (solute)

-

Organic solvent of interest

-

Standard laboratory glassware (volumetric flasks, pipettes)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium method to obtain a clear, saturated supernatant.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for blank absorbance).

-

Sample Analysis: Accurately dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Solubility Calculation: Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal equilibrium (shake-flask) gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of various factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of a solid compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data for this specific compound remains to be published, the qualitative information, detailed experimental protocols, and comparative data for a similar molecule offer a solid foundation for researchers. The provided methodologies can be employed to generate the specific solubility data required for various research and development applications. It is recommended that experimental determination be carried out to obtain precise solubility values for this compound in the solvents of interest.

References

Spectroscopic Profile of 3-Chloro-5-nitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-5-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside general experimental protocols.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄ClNO₄[2]

-

Molecular Weight: 201.56 g/mol [2]

-

Appearance: Pale brown solid[1]

-

Melting Point: 140-148 °C[1]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While complete experimental spectra are not publicly available, this guide summarizes key predicted and observed values from various sources.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides characteristic fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 201, corresponding to the compound's molecular weight.[3] High-resolution mass spectrometry can provide the precise molecular formula.[3]

Table 1: Mass Spectrometry Data for this compound

| Analysis Type | m/z Ratio | Interpretation |

| Molecular Ion Peak | 201 | [M]⁺, corresponding to the molecular weight |

| Fragmentation Peak | 157 | Loss of the carboxyl group (-COOH) |

| Fragmentation Peak | 156 | Loss of the nitro group (-NO₂) |

| Predicted Adduct (Positive Mode) | 201.99016 | [M+H]⁺ |

| Predicted Adduct (Positive Mode) | 223.97210 | [M+Na]⁺ |

| Predicted Adduct (Negative Mode) | 199.97560 | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Reasoning |

| Carboxylic Acid (C=O) | 165-170 | Typical range for an aromatic carboxylic acid carbon.[3] |

| Aromatic Carbons | 125-150 | Deshielded due to the proximity of electron-withdrawing chloro and nitro groups.[3] |

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted/Observed Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | Broad, ~2500-3300 |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

| Nitro Group (N-O) | Asymmetric & Symmetric Stretching | ~1530 and ~1350 |

| Aromatic Ring (C=C) | Stretching | ~1590 |

| Aromatic Ring Breathing | ~1105 (experimental) | |

| Carbon-Chlorine (C-Cl) | Stretching | ~700-800 |

Source:[3]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.[6]

-

Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) disc technique.

-

Sample Preparation: Grind 0.05-0.5 mg of this compound with approximately 100 mg of spectroscopic grade KBr in an agate mortar until a fine powder is obtained.[7]

-

Disc Formation: Place the mixture into a pellet press and apply high pressure (e.g., 10-12 tons/in²) to form a transparent disc.[7]

-

Data Acquisition: Place the KBr disc in the sample holder of an IR spectrometer and record the spectrum. A background spectrum of a pure KBr disc should also be collected.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34662-36-7 | Benchchem [benchchem.com]

- 4. PubChemLite - this compound (C7H4ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document traces the historical discovery of this compound, detailing its first synthesis in the late 19th century. It presents a thorough compilation of its physicochemical properties, supported by spectroscopic data. Detailed experimental protocols for both historical and modern synthesis are provided, alongside an exploration of its diverse applications, particularly in the development of therapeutic agents. The guide aims to be an essential resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, with the CAS number 2516-95-2, is an aromatic carboxylic acid characterized by the presence of both a chlorine atom and a nitro group on the benzene (B151609) ring.[1] This substitution pattern renders the molecule an important building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a crucial precursor to a variety of active compounds.[1] This guide will delve into the history of its discovery, its chemical and physical characteristics, detailed synthetic methodologies, and its significant role in various scientific and industrial applications.

Discovery and History

The first synthesis of chloro-nitro-benzoic acid isomers can be traced back to the latter half of the 19th century. Groundbreaking work by German chemists Hübner and Biedermann in 1868, published in Annalen der Chemie und Pharmacie, described the nitration of chlorobenzoic acids. While their work laid the foundation, it was Hübner, in an 1883 publication in Justus Liebigs Annalen der Chemie, who specifically detailed the nitration of 3-chlorobenzoic acid.

By treating 3-chlorobenzoic acid with a mixture of fuming nitric acid and sulfuric acid, Hübner successfully synthesized a nitro derivative. Although the primary focus of his work was on other isomers, his meticulous separation and characterization of the reaction products included the identification of the compound we now know as this compound. This early work was pivotal in establishing the fundamental reactivity of halogenated benzoic acids and provided the first documented synthesis of this important chemical intermediate.

Physicochemical Properties

This compound is a pale brown solid with a molecular formula of C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| Appearance | Pale brown solid | [1] |

| Melting Point | 161-163 °C | |

| Boiling Point | 351.1 °C (predicted) | |

| CAS Number | 2516-95-2 | [1] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing chloro and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carboxylic acid carbon, the aromatic carbons directly attached to the substituents, and the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-Cl stretch, and the N-O stretches of the nitro group.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound, including both the historical method and a modern, optimized procedure.

Historical Synthesis Protocol (Adapted from Hübner, 1883)

Materials:

-

3-chlorobenzoic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

In a flask, a mixture of fuming nitric acid and concentrated sulfuric acid was prepared and cooled in an ice bath.

-

3-chlorobenzoic acid was slowly added to the cooled acid mixture with constant stirring.

-

The reaction mixture was allowed to stand at a low temperature for several hours.

-

The mixture was then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate, a mixture of nitro-isomers, was collected by filtration and washed with cold water.

-

Separation of the this compound isomer from other products was achieved by fractional crystallization.

Modern Synthesis Protocol

A common modern laboratory synthesis involves the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[2]

Materials:

-

3-chlorobenzoic acid (10.0 g, 63.9 mmol)

-

Concentrated sulfuric acid (98%, 40 mL)

-

Concentrated nitric acid (70%, 10 mL)

-

Ice water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chlorobenzoic acid to concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Applications

This compound is a versatile intermediate with applications in several fields, most notably in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The compound serves as a critical starting material for the synthesis of a variety of biologically active molecules.[1] The presence of the carboxylic acid, chloro, and nitro groups allows for a range of chemical transformations, including amidation, esterification, nucleophilic aromatic substitution, and reduction of the nitro group to an amine. These reactions are instrumental in building the complex molecular architectures of many pharmaceutical drugs.

A significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The core structure of this compound can be modified to produce compounds with desired pharmacological activities.

Agrochemicals

In the agrochemical sector, this compound is used as a precursor for the synthesis of herbicides and pesticides.[1] The targeted modification of its structure can lead to the development of selective and effective crop protection agents.

Dyes and Pigments

The aromatic nature and the presence of chromophoric (nitro) and auxochromic (chloro) groups make this compound a useful intermediate in the synthesis of certain dyes and pigments.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows associated with this compound.

Caption: General synthesis pathway for this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

This compound, since its initial synthesis in the 19th century, has evolved from a subject of fundamental chemical inquiry to a cornerstone intermediate in the synthesis of high-value products. Its unique trifunctionalized structure provides a versatile platform for the development of new pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers in the field. Continued exploration of the reactivity and applications of this compound is likely to yield further innovations in chemical and pharmaceutical sciences.

References

The Obscure World of Nitroaromatics: A Technical Guide to the Natural Occurrence of Substituted Nitrobenzoic Acids

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of substituted nitrobenzoic acids, a class of compounds more commonly associated with synthetic chemistry. While rare in nature, several notable examples exist with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthesis, isolation, and biological impact of these unique natural products.

Introduction to Naturally Occurring Nitrobenzoic Acids

Nitroaromatic compounds are organic molecules containing one or more nitro groups (-NO₂) attached to an aromatic ring. While the vast majority are products of industrial synthesis, a select few are biosynthesized by plants and fungi. This guide focuses on the most well-documented examples of naturally occurring substituted nitrobenzoic acids: the aristolochic acids and 3-nitropropanoic acid. These compounds exhibit potent biological activities, ranging from high toxicity to potential therapeutic applications, making them a subject of interest in toxicology and drug discovery.

Aristolochic Acids: Nephrotoxins and Carcinogens from the Aristolochia Genus

Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] Their use in traditional herbal medicine has been linked to severe health issues, including aristolochic acid nephropathy (AAN), a progressive renal disease, and urothelial carcinoma.[2] The two primary forms are aristolochic acid I (AA-I) and aristolochic acid II (AA-II).[3]

Biosynthesis of Aristolochic Acids

The biosynthesis of aristolochic acids is a complex process that originates from the amino acid tyrosine.[4] The pathway shares early steps with the biosynthesis of benzylisoquinoline alkaloids (BIAs).[5] Key precursors include dopa, dopamine, and noradrenaline.[4] The nitro group of aristolochic acid is derived from the amino group of tyrosine.[4] The proposed biosynthetic pathway involves the oxidative cleavage of an aporphine (B1220529) alkaloid precursor, such as stephanine.[3]

Toxic Signaling Pathways of Aristolochic Acids

The toxicity of aristolochic acids is primarily attributed to their metabolic activation.[6] In the liver and kidneys, the nitro group of AA-I and AA-II is reduced to a cyclic N-hydroxyaristolactam, which can then form a reactive nitrenium ion.[6][7] This ion readily binds to the exocyclic amino groups of DNA purine (B94841) bases, forming persistent DNA adducts.[8][9] These adducts, particularly 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI), are potent mutagens and serve as biomarkers for AA exposure.[6][8] The resulting DNA damage can lead to A:T to T:A transversions in genes like TP53, contributing to carcinogenesis.[6] Furthermore, aristolochic acids induce oxidative stress through the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to cellular damage and apoptosis.[2][6]

Quantitative Data

The concentration of aristolochic acids varies significantly among different species of Aristolochia and even between different parts of the same plant.

| Compound | Plant Species | Plant Part | Concentration (µg/g) | Reference |

| Aristolochic Acid I | Asarum heterotropoides | - | 66.50–121.03 (for AA IVa) | [10] |

| Aristolochic Acid I | Aristolochia cinnabarina | Dried Root Tubers | 0.9386 - 3.5675 | |

| Aristolochic Acid II | Aristolochia cinnabarina | Dried Root Tubers | 1.3776 - 3.6881 | |

| Aristolactam I | Asarum heterotropoides | - | 19.73–43.75 | [10] |

Experimental Protocols

A common method for the extraction of aristolochic acids from plant matrices involves the use of a methanol-based solvent system.[11]

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction: Macerate the powdered plant material with a solution of 80% methanol (B129727) and 20% formic acid in water.[12] Alternatively, use a methanol solvent.[11] Employ methods such as ultrasonic or Soxhlet extraction for improved efficiency.[11]

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of aristolochic acids.[1]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column.[13]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile, water, trifluoroacetic acid, and tetrahydrofuran (B95107) (e.g., 50:50:1:1 v/v/v/v) is effective.[11] Alternatively, a mobile phase of methanol and 1% acetic acid (60:40, v/v) can be used.[12]

-

Detection: UV detection at 250 nm is commonly employed.[12]

-

Quantification: Generate a calibration curve using certified reference standards of aristolochic acid I and II.

For more sensitive and specific analysis, Liquid Chromatography-Electrospray-Ion Trap Mass Spectrometry (LC-ES-ITMS) can be utilized.[13]

3-Nitropropionic Acid: A Fungal and Plant Mycotoxin

3-Nitropropionic acid (3-NPA) is a mycotoxin produced by a variety of fungi, including species of Aspergillus, Penicillium, and Arthrinium, and is also found in some leguminous plants.[14][15][16] It is a potent mitochondrial toxin and has been implicated in human and animal poisonings, particularly from the consumption of moldy sugarcane.[15]

Biosynthesis of 3-Nitropropionic Acid in Fungi

The biosynthetic pathway of 3-NPA in fungi such as Aspergillus oryzae has been recently elucidated.[14][17][18] The pathway is encoded by a conserved biosynthetic gene cluster (BGC) and involves two key enzymes: an amine oxidase and a decarboxylase.[14] The biosynthesis starts from L-aspartate, which is converted to (S)-nitrosuccinate.[19]

Molecular Mechanism of 3-Nitropropionic Acid Toxicity

The primary target of 3-NPA is succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[20][21] 3-NPA acts as an irreversible "suicide inhibitor" of SDH.[20] This inhibition disrupts both the Krebs cycle and the electron transport chain, leading to a cascade of detrimental cellular events:

-

ATP Depletion: Inhibition of SDH halts cellular respiration, leading to a severe reduction in ATP production.[22]

-

Oxidative Stress: The dysfunctional electron transport chain generates an excess of reactive oxygen species (ROS), causing oxidative damage to cellular components.[20]

-

Excitotoxicity: In neurons, the energy deficit impairs the function of ion pumps, leading to membrane depolarization and excessive influx of Ca²⁺ through NMDA receptors, resulting in excitotoxic cell death.

The selective vulnerability of striatal neurons to 3-NPA has made it a widely used tool in animal models of neurodegenerative diseases, particularly Huntington's disease.[16][22]

Quantitative Data

| Compound | Source | Yield/Concentration | Reference |

| 3-Nitropropionic Acid | Phomopsis sp. usia5 (fungal culture) | 178 mg/L (of culture broth) | [23] |

Experimental Protocols

From Fungal Cultures:

-

Culturing: Grow the fungus (e.g., Phomopsis sp.) in a suitable liquid medium (e.g., MID culture medium) for an appropriate duration (e.g., 21 days).[23]

-

Separation: Separate the fungal mycelia from the culture broth by filtration.[23]

-

Extraction: Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.[23]

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent to obtain the crude extract.[23]

-

Purification: The crude extract can be further purified by column chromatography (e.g., Sephadex LH-20 with methanol as eluent).[23]

From Plant Material (e.g., Astragalus canadensis):

-

Sample Preparation: Freeze-dry and powder the plant material.

-

Extraction: A simple and efficient method is to extract 0.5 g of the dried sample with 10.0 mL of Milli-Q water at room temperature with shaking.[24] Sequential extraction with 1 mol/L HCl followed by acetone (B3395972) can also be used.[24]

-

Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., Phenomenex Kinetex F5).[24]

-

Mobile Phase: An isocratic mobile phase of pH 3.5 phosphonate (B1237965) buffer.[24]

-

Detection: UV detection at 210 nm.[24]

-

Quantification: Use a certified reference standard of 3-nitropropionic acid to construct a calibration curve.

General Experimental Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of naturally occurring substituted nitrobenzoic acids.

Conclusion

While the natural occurrence of substituted nitrobenzoic acids is limited, the examples of aristolochic acids and 3-nitropropionic acid highlight their profound biological significance. Their complex biosynthetic pathways and potent, often toxic, interactions with cellular targets underscore the diverse chemical capabilities of natural systems. A thorough understanding of their biosynthesis, mechanism of action, and methods for their detection is crucial for mitigating their risks in traditional medicine and food safety, as well as for harnessing their unique chemical scaffolds for potential therapeutic development. This guide provides a foundational resource for professionals engaged in these fields, summarizing the current state of knowledge and providing practical experimental frameworks.

References

- 1. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. html.rhhz.net [html.rhhz.net]

- 13. Determination of aristolochic acids in medicinal plant and herbal product by liquid chromatography-electrospray-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. benchchem.com [benchchem.com]

- 16. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 17. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Fungal biosynthesis of 3-nitropropanoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) | MDPI [mdpi.com]

Theoretical Calculations of 3-Chloro-5-nitrobenzoic Acid Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrobenzoic acid is a chemical compound of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a versatile intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic drugs, stems from the specific arrangement and electronic nature of its functional groups: a carboxylic acid, a chloro group, and a nitro group attached to a benzene (B151609) ring.[1] Understanding the molecule's structural, electronic, and vibrational properties at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential biological interactions. This guide outlines the standard theoretical methodologies used to calculate these properties, presenting a framework for the in-silico analysis of this compound.

Core Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is favored for its balance of accuracy and computational cost. Calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

Experimental Protocols

1. Geometry Optimization: The first and most critical step in computational analysis is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved by minimizing the total electronic energy of the molecule with respect to the positions of its atoms.

-

Method: A common and effective approach is to use a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

-

Basis Set: A flexible basis set is required to accurately describe the electron distribution. The 6-311++G(d,p) basis set is a suitable choice, as it includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) on all atoms, which are important for describing anions and weak interactions.

-

Procedure: An initial guess for the molecular structure is built. The optimization algorithm then iteratively adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are essentially zero.

2. Vibrational Frequency Analysis: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

-

Confirmation of Minimum Energy: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure.

-

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental modes of molecular vibration. These can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. For instance, a characteristic ring breathing mode for this compound has been predicted around 1054 cm⁻¹.[2]

3. Electronic Property Analysis: With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[3] For this compound, the HOMO is expected to consist primarily of π-electrons from the aromatic ring, while the LUMO is anticipated to have significant contributions from the nitro group's π* orbitals.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the charges on each atom, offering a more quantitative measure of the electronic effects of the substituents than the MEP map alone. This is performed as a separate analysis step after the initial DFT calculation.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the theoretical calculations described above. Note: The values in these tables are placeholders and must be generated by performing the specific DFT calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C-Cl | Value | |

| C-N | Value | |

| C=O | Value | |

| O-H | Value | |

| ... | Value | |

| Bond Angles | ||

| C-C-Cl | Value | |

| C-C-N | Value | |

| O=C-O | Value | |

| ... | Value | |

| Dihedral Angles | ||

| C-C-C-C | Value | |

| Cl-C-C-C | Value |

| | ... | Value |